N-(1-Carbamoyl-2-phenyl-vinyl)-benzamide
Description
N-(1-Carbamoyl-2-phenyl-vinyl)-benzamide is a benzamide derivative characterized by a vinyl bridge connecting a phenyl group and a carbamoyl moiety. Key functional groups include the amide bond (critical for hydrogen bonding) and the vinyl linkage (influencing conjugation and stability) .
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C16H14N2O2/c17-15(19)14(11-12-7-3-1-4-8-12)18-16(20)13-9-5-2-6-10-13/h1-11H,(H2,17,19)(H,18,20)/b14-11+ |
InChI Key |
MWYUFCXZABNQKA-SDNWHVSQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)N)/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Carbamoyl-2-phenyl-vinyl)-benzamide typically involves the reaction of benzamide with a suitable carbamoylating agent in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity. Common synthetic routes include:
Direct Carbamoylation: Benzamide is reacted with a carbamoyl chloride in the presence of a base, such as triethylamine, to form this compound.
Transamidation: Benzamide undergoes transamidation with a carbamoyl donor, such as urea, under acidic or basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high throughput. The process may include continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-Carbamoyl-2-phenyl-vinyl)-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl or phenyl-vinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols; solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1-Carbamoyl-2-phenyl-vinyl)-benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Carbamoyl-2-phenyl-vinyl)-benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical profiles of benzamide derivatives are heavily influenced by substituents on the phenyl, carbamoyl, or vinyl groups. Below is a comparative analysis of structurally related compounds:
| Compound Name | Molecular Formula | Key Substituents | Biological Activity | Synthesis Method | Reference |
|---|---|---|---|---|---|
| N-(1-Cyclohexylcarbamoyl-2-(4-methoxy-phenyl)-vinyl)-benzamide | C23H25N2O3 | Cyclohexyl, 4-methoxyphenyl | Not explicitly reported | Multi-step synthesis under controlled temperature and solvent conditions; purified via HPLC | |
| N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide | C23H19N3O4 | 4-Nitrophenyl, p-tolylcarbamoyl | Antitumor, antimicrobial | Multi-step organic reactions; characterized by NMR and IR spectroscopy | |
| N-{2-[5-(4-Bromo-phenyl)-furan-2-yl]-1-methylcarbamoyl-vinyl}-benzamide | C21H17BrN2O3 | 4-Bromophenyl, furan, methylcarbamoyl | Anticancer, antibacterial | Used as a building block in medicinal chemistry; synthesized via coupling reactions | |
| N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide | C19H13Cl2NO | 2-chlorophenyl, 4-chlorophenyl | Potential antiproliferative activity | Substitution reactions on benzamide core; characterized by X-ray crystallography | |
| N-((2-Fluorophenyl)carbamothioyl)benzamide | C14H11FN2OS | 2-Fluorophenyl, carbamothioyl | Enhanced stability and reactivity | Thiourea formation via condensation reactions; analyzed via IR and UV-Vis |
Key Observations:
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and bromo (Br) groups enhance electrophilic reactivity and stability, making compounds like N-[2-(4-Nitro-phenyl)-...] potent in antimicrobial applications .
- Electron-Donating Groups (EDGs): Methoxy (OCH₃) groups improve solubility but may reduce metabolic stability, as seen in N-(1-Cyclohexylcarbamoyl-2-(4-methoxy-phenyl)-vinyl)-benzamide .
- Halogen Effects: Chloro and fluoro substituents increase lipophilicity, enhancing membrane permeability in compounds like N-(2-chlorophenyl)-... and N-((2-Fluorophenyl)-...) .
Physicochemical Properties
- Solubility: Compounds with polar groups (e.g., methoxy, carbamoyl) exhibit higher aqueous solubility, while halogenated analogs are more lipophilic .
- Stability: The vinyl linkage in N-(1-Carbamoyl-2-phenyl-vinyl)-benzamide and its analogs is susceptible to oxidation, but EWGs like nitro or bromo groups mitigate this via conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
